molecular formula C18H17ClO B11116506 2-Chloro-2-methyl-3,4-diphenylcyclopentanone

2-Chloro-2-methyl-3,4-diphenylcyclopentanone

Cat. No.: B11116506
M. Wt: 284.8 g/mol
InChI Key: QRBQQPHYLRNNPH-UHFFFAOYSA-N
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Description

2-Chloro-2-methyl-3,4-diphenylcyclopentanone is an organic compound with the molecular formula C18H17ClO. It is a cyclopentanone derivative characterized by the presence of a chlorine atom and two phenyl groups attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-methyl-3,4-diphenylcyclopentanone typically involves the reaction of 2-chloro-2-methylcyclopentanone with benzene derivatives under Friedel-Crafts acylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methyl-3,4-diphenylcyclopentanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Aqueous or alcoholic solutions of nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted cyclopentanones.

Scientific Research Applications

2-Chloro-2-methyl-3,4-diphenylcyclopentanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methyl-3,4-diphenylcyclopentanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pathways involved include oxidative stress and disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylcyclopentanone: Lacks the phenyl groups, resulting in different reactivity and applications.

    3,4-Diphenylcyclopentanone: Lacks the chlorine atom, affecting its chemical behavior and biological activity.

Uniqueness

2-Chloro-2-methyl-3,4-diphenylcyclopentanone is unique due to the combination of a chlorine atom and two phenyl groups on the cyclopentane ring. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17ClO

Molecular Weight

284.8 g/mol

IUPAC Name

2-chloro-2-methyl-3,4-diphenylcyclopentan-1-one

InChI

InChI=1S/C18H17ClO/c1-18(19)16(20)12-15(13-8-4-2-5-9-13)17(18)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3

InChI Key

QRBQQPHYLRNNPH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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